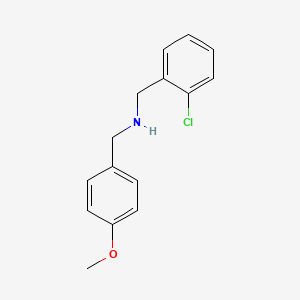

(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine

Description

(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine is a tertiary amine featuring two benzyl groups substituted with chloro (at the 2-position) and methoxy (at the 4-position) moieties. This compound is synthesized via iridium-catalyzed N-alkylation of amines with alcohols, as shown in Figure S69 of .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOUSMKUUPQSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355303 | |

| Record name | (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-70-9 | |

| Record name | N-[(2-Chlorophenyl)methyl]-4-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine typically involves the reaction of 2-chlorobenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of different substituted benzylamines .

Scientific Research Applications

(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine is primarily used in scientific research, particularly in the field of proteomics. It is employed as a biochemical tool to study protein interactions and functions. Additionally, it may be used in medicinal chemistry research to explore its potential as a pharmacological agent .

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares structural attributes and molecular weights of (2-Chloro-benzyl)-(4-methoxy-benzyl)-amine with analogous benzylamine derivatives:

Key Observations :

- Molecular Weight : The target compound (261.75 g/mol) is lighter than pyrimidine- or naphthyl-containing derivatives, suggesting better bioavailability in drug design contexts .

Biological Activity

(2-Chloro-benzyl)-(4-methoxy-benzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects on various biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C15H16ClN0, with a molecular weight of 261.75 g/mol. The compound features a chloro group at the 2-position of the benzyl ring and a methoxy group at the 4-position of another benzyl ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity. The methoxy group may enhance binding affinity and specificity for these targets.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit enzyme activity by covalently modifying active site residues.

- Receptor Modulation: It may act as an agonist or antagonist by binding to receptor sites and modulating their activity.

- DNA Interaction: The chloro group can alkylate DNA, potentially leading to cross-linking and disruption of DNA replication.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Below is a summary table detailing its activity against different cell lines:

| Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15.63 | |

| Anticancer | A549 (lung cancer) | 0.11 | |

| Antimicrobial | E. coli | 20.5 | |

| Anti-inflammatory | RAW 264.7 cells | 12.3 |

Case Studies

-

Anticancer Activity:

A study evaluated the compound's efficacy against various cancer cell lines, including MCF-7 and A549. Results demonstrated significant cytotoxic effects with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin . -

Antimicrobial Effects:

The compound was tested against several bacterial strains, showing effective inhibition against E. coli with an IC50 value of 20.5 µM, suggesting potential as an antimicrobial agent . -

Anti-inflammatory Properties:

In vitro assays using RAW 264.7 macrophage cells indicated that this compound reduced pro-inflammatory cytokine production, highlighting its potential in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.